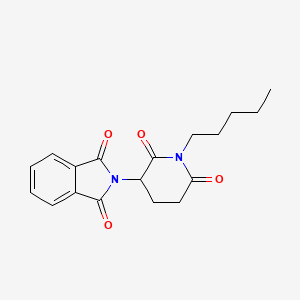
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as dioxo and piperidinyl moieties through specific reagents and conditions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Drug Development: Investigated for potential therapeutic properties.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific diseases.
Industry
Materials Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of “1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar structural features.
Piperidine Derivatives: Compounds containing the piperidine ring.
Uniqueness
“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
54946-24-6 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2,6-dioxo-1-pentylpiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-6-11-19-15(21)10-9-14(18(19)24)20-16(22)12-7-4-5-8-13(12)17(20)23/h4-5,7-8,14H,2-3,6,9-11H2,1H3 |
InChI Key |
ZSOMRRRVYGRIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



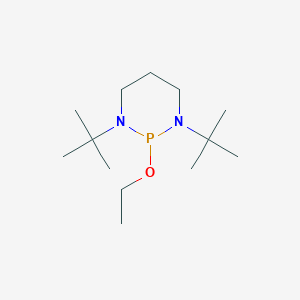
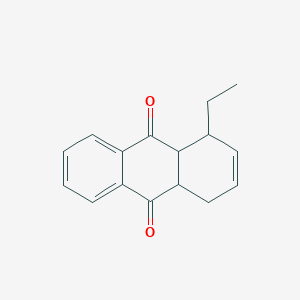
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
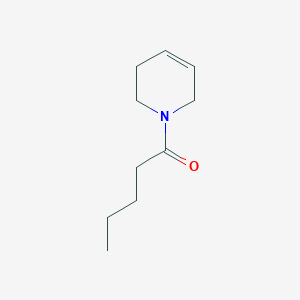
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
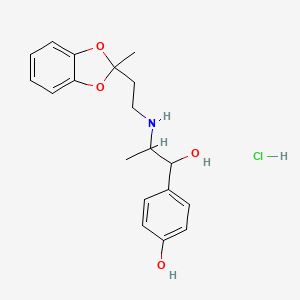
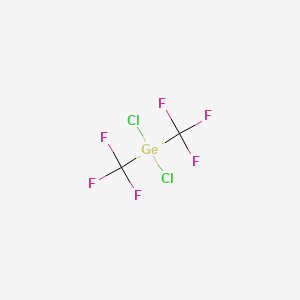
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
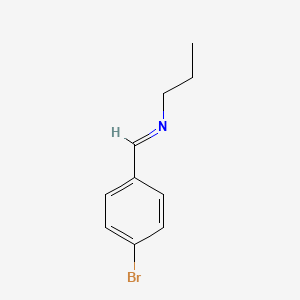
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
